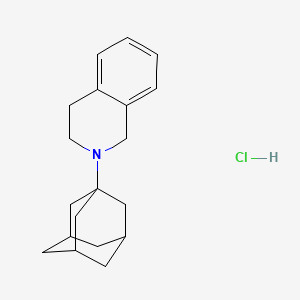

2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride

Description

2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a nitrogen-containing heterocyclic compound featuring an adamantane moiety fused to a tetrahydroisoquinoline backbone. The adamantyl group, known for its lipophilic and rigid bicyclic structure, enhances metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

2-(1-adamantyl)-3,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N.ClH/c1-2-4-18-13-20(6-5-17(18)3-1)19-10-14-7-15(11-19)9-16(8-14)12-19;/h1-4,14-16H,5-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOCGXLEHNJGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C34CC5CC(C3)CC(C5)C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride typically involves:

- Preparation of the tetrahydroisoquinoline intermediate.

- Introduction of the 1-adamantyl substituent at the 2-position of the tetrahydroisoquinoline ring.

- Conversion of the free base into the hydrochloride salt for stability and isolation.

Preparation of Tetrahydroisoquinoline Core

A key precursor, 1,2,3,4-tetrahydroisoquinoline, can be synthesized or procured and then functionalized. According to a patent (US3590044A), tetrahydroisoquinoline derivatives can be prepared and converted into carboxamidine salts by reaction with cyanamide in aqueous alcoholic media under controlled pH conditions (7.2–9.0). This process involves:

- Using lower alkanols (methanol preferred) mixed with water (2–30% water content).

- Maintaining pH around 8.0 to 8.1 during cyanamide addition.

- Refluxing the mixture at 72–73 °C for several hours to achieve high yields (up to 93.5%) of tetrahydroisoquinoline derivatives.

While this patent focuses on carboxamidine derivatives, the preparation of the tetrahydroisoquinoline intermediate under similar mild aqueous alcoholic conditions provides a suitable platform for further functionalization.

Introduction of the 1-Adamantyl Group

The adamantyl group is introduced via electrophilic substitution or alkylation reactions. Literature on adamantylation of aromatic and heterocyclic compounds indicates the following approach:

- Reaction of 1-adamantanol with aromatic substrates in acidic media (phosphoric acid and acetic acid mixture) at mild temperatures (30–35 °C).

- This method has been shown effective for adamantylation of naphthols and related compounds, yielding 2-(1-adamantyl) derivatives selectively.

Although direct adamantylation of tetrahydroisoquinoline is less documented, the similarity in electrophilic substitution mechanisms suggests that reacting tetrahydroisoquinoline or its derivatives with 1-adamantanol under acidic conditions could yield the 2-(1-adamantyl) substituted product.

Formation of the Hydrochloride Salt

Once the 2-(1-adamantyl)-1,2,3,4-tetrahydroisoquinoline is obtained, conversion to the hydrochloride salt is typically achieved by:

- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

- Recrystallization from solvents such as isopropanol-water mixtures to obtain pure hydrochloride salt crystals.

This step enhances the compound’s stability, solubility, and ease of handling.

Summary Table of Preparation Steps

Detailed Research Findings and Considerations

Reaction Medium and pH Control: The use of aqueous alcoholic media with controlled pH is critical to achieve high yields and purity in the tetrahydroisoquinoline intermediate synthesis. Methanol-water mixtures are preferred due to miscibility and reaction efficiency.

Adamantylation Selectivity: Studies on adamantylation of aromatic systems (e.g., naphthols) demonstrate that the adamantyl group can be introduced regioselectively depending on the substrate and reaction conditions. The use of a phosphoric acid and glacial acetic acid mixture at mild temperatures favors selective substitution at the 2-position on naphthalene rings, which can be extrapolated to isoquinoline systems.

Purification: Column chromatography is often used to purify adamantylated products after reaction, ensuring removal of unreacted starting materials and side products. For the hydrochloride salt, recrystallization from isopropanol-water mixtures is effective.

Yields and Stability: The adamantylated products are generally stable under chromatographic conditions and storage. Yields vary depending on substrate purity and reaction control but can be optimized to above 80% for the adamantylation step.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents like bromine, bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of tetrahydroisoquinolines, characterized by a fused bicyclic structure that contributes to its biological activity. The presence of the adamantyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Antiviral Activity

One of the most promising applications of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is its antiviral activity , particularly against Respiratory Syncytial Virus (RSV). According to a patent (EP 3746444 B1), compounds with this structure exhibit significant inhibitory effects on RSV replication. The mechanism involves interference with viral entry or replication processes, making it a candidate for treating RSV infections.

Key Findings:

- In vitro Studies: Demonstrated potent antiviral effects against RSV in cell culture models.

- In vivo Studies: Efficacy tested using cotton rat models showed promising results in reducing viral loads and improving clinical outcomes .

Neuropharmacological Applications

The compound also shows potential in the field of neuropharmacology. Its structural similarity to known psychoactive substances suggests it may interact with central nervous system (CNS) receptors.

Applications include:

- Antidepressant Effects: Research indicates that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems involved in mood regulation.

- Analgesic Properties: Some studies suggest that similar compounds may have pain-relieving effects through interaction with opioid receptors .

Case Study 1: Antiviral Efficacy Against RSV

In a controlled laboratory setting, 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride was tested for its ability to inhibit RSV. The study involved:

- Methodology: Cell lines infected with RSV were treated with varying concentrations of the compound.

- Results: A dose-dependent reduction in viral titers was observed, indicating effective inhibition of viral replication .

Case Study 2: Neuropharmacological Screening

A series of behavioral assays were conducted to evaluate the antidepressant-like effects of related compounds:

- Methodology: Rodent models were administered the compound and subjected to forced swim tests.

- Results: Significant reductions in immobility time suggested potential antidepressant activity .

Data Table: Summary of Findings

| Application Area | Methodology | Key Findings |

|---|---|---|

| Antiviral Activity | In vitro studies | Significant inhibition of RSV replication |

| Neuropharmacology | Behavioral assays | Potential antidepressant effects observed |

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride involves its interaction with specific molecular targets. The adamantyl group provides a hydrophobic moiety that can interact with lipid membranes or hydrophobic pockets in proteins, while the tetrahydroisoquinoline moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Activity in Tetrahydroisoquinoline Derivatives

The biological activity of tetrahydroisoquinoline derivatives is highly dependent on substituents. Below is a comparative analysis:

Key Findings:

- Adamantyl vs.

- MDR Reversal Activity: 1,2-Disubstituted THIQ derivatives with amino alcohol groups (e.g., compound in ) showed P-gp inhibition at lower concentrations than verapamil. The adamantyl group’s bulkiness might sterically hinder P-gp binding compared to smaller substituents, though this requires experimental validation .

Physicochemical Properties

Adamantane-containing compounds, such as 1,3-Adamantanedicarboxylic acid (melting point: 169–171°C, purity ≥98%), exhibit high thermal stability and crystallinity .

Biological Activity

2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique adamantyl group attached to a tetrahydroisoquinoline backbone. This structural configuration is responsible for its biological activity and interaction with various molecular targets.

Research indicates that 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride acts primarily as a D1 receptor positive allosteric modulator . This modulation enhances the receptor's activity without directly activating it, which can be beneficial in treating conditions associated with dopaminergic dysfunctions such as Parkinson's disease and schizophrenia .

Pharmacological Effects

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies have demonstrated that it can reduce neuronal cell death in models of neurodegenerative diseases .

- Antidepressant Activity : Preclinical trials suggest that this compound exhibits antidepressant-like effects in animal models, potentially through the modulation of serotonin and norepinephrine pathways .

- Anti-inflammatory Properties : It has been observed to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory disorders .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of 2-(1-Adamantyl)-1,2,3,4-tetrahydroisoquinolinehydrochloride in various therapeutic contexts:

-

Neurodegenerative Disease Model :

- Objective : To assess neuroprotective effects.

- Method : In vitro assays using neuronal cell lines exposed to neurotoxic agents.

- Findings : Significant reduction in cell death and oxidative stress markers when treated with the compound.

-

Depression Model :

- Objective : To evaluate antidepressant-like effects.

- Method : Behavioral tests in rodents (e.g., forced swim test).

- Findings : Treated animals displayed reduced immobility time compared to controls.

-

Inflammation Model :

- Objective : To investigate anti-inflammatory properties.

- Method : Cytokine assays in macrophage cultures.

- Findings : Decreased levels of TNF-alpha and IL-6 were noted upon treatment.

Data Table

Q & A

Q. How to address discrepancies in reported neurotoxic vs. neuroprotective effects?

- Methodological Answer : Discrepancies may stem from concentration-dependent effects. Conduct dose-response studies (0.1–100 µM) in primary neuronal cultures. Use RNA-seq to identify pathways (e.g., apoptosis vs. oxidative stress) activated at different doses. Cross-validate with siRNA knockdown of implicated targets (e.g., Bax, Bcl-2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.